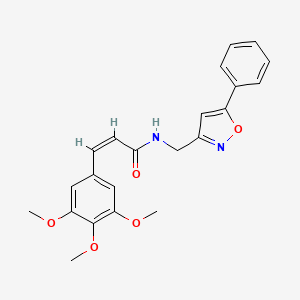
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that belongs to the family of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Polymer Complexes and Biomedical Applications
Research has demonstrated the development of novel polymer complexes using acrylamide derivatives, with potential implications in biomedicine. For example, a study conducted by El-Sonbati et al. (2018) involved the synthesis of a novel ligand and its polymeric complexes, characterized by various analytical techniques. These complexes showed potential applications in cancer treatment, as demonstrated through molecular docking predicting binding to breast and prostate cancer receptors El-Sonbati et al., 2018.
Herbicidal Activity
Acrylamide derivatives have been explored for their herbicidal activities. A study by Wang et al. (2004) synthesized a series of acrylamide compounds that exhibited significant herbicidal activities, highlighting the potential of acrylamide derivatives in developing new herbicide classes Wang et al., 2004.
Controlled-release Formulations
The controlled-release properties of acrylamide derivatives have been investigated for agricultural applications. Tai et al. (2002) reported on biologically active polymers based on acrylamide that could release active agents in a controlled manner, demonstrating the utility of these compounds in developing chemically controlled-release formulations Tai et al., 2002.
Tissue Engineering Applications
In the field of tissue engineering, acrylamide-based scaffolds have been developed for their thermoresponsive and degradable properties. A study by Galperin et al. (2010) focused on creating poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity, indicating the relevance of acrylamide derivatives in designing materials for biomedical applications Galperin et al., 2010.
Chiral Stationary Phases
Acrylamide derivatives have also been utilized in creating chiral stationary phases for chromatographic separations. Tian et al. (2010) synthesized optically active acrylamide derivatives for potential application as chiral stationary phases, demonstrating their utility in analytical chemistry Tian et al., 2010.
properties
IUPAC Name |
(Z)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-11-15(12-20(27-2)22(19)28-3)9-10-21(25)23-14-17-13-18(29-24-17)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,25)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOASJHDQOLME-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

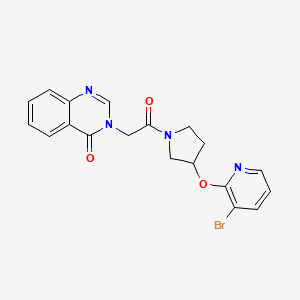

![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)
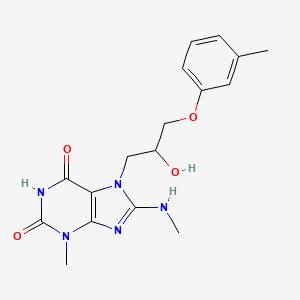
![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)

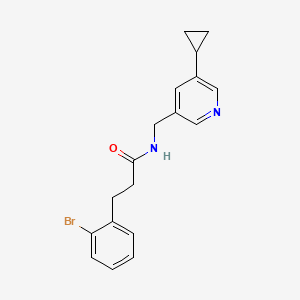
![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)
![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

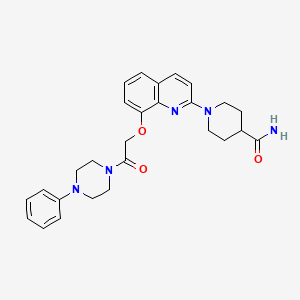
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)